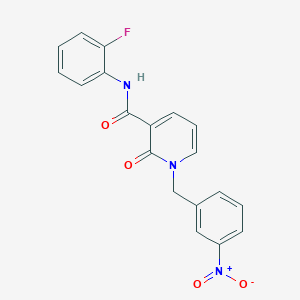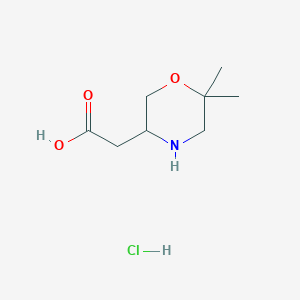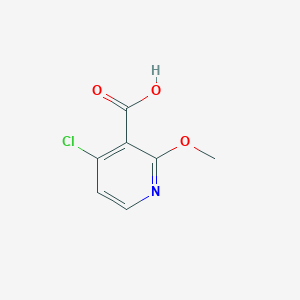
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have investigated the potential use of this compound in the treatment of various diseases. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound exhibited potent anticancer activity against human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound exhibited antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways in cells. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the journal Bioorganic & Medicinal Chemistry found that this compound inhibited the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound induced apoptosis (programmed cell death) in human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound inhibited the growth of bacterial strains by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for researchers.
Future Directions
Several future directions for the research on (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be identified. One possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as bacterial infections and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be synthesized using a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 7-chloro-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. The second step involves the epoxidation of the intermediate compound using a reagent such as m-chloroperbenzoic acid to produce the final product, this compound.
properties
IUPAC Name |
(7-chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-6-13-9-16(12-4-2-1-3-5-12)20(10-14(13)8-15)18(21)17-11-22-17/h1-8,16-17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDPMCIMCFUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)C3CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2985442.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2985447.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2985450.png)
